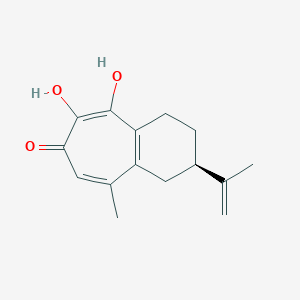
Manicol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Manicol, also known as this compound, is a useful research compound. Its molecular formula is C15H18O3 and its molecular weight is 246.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 310618. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Applications in Drug Development
1. Anticancer Agents
Recent studies have highlighted the potential of Mannich bases as anticancer agents. Research indicates that certain Mannich derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that specific Mannich bases could inhibit tumor cell invasiveness and enhance chemosensitivity in pancreatic ductal adenocarcinoma . This suggests that Manicol derivatives may play a critical role in developing novel cancer therapies.
2. Neuroprotective Agents
This compound has been investigated for its neuroprotective properties. The application of small molecules, including those derived from the Mannich reaction, has shown promise in reprogramming somatic cells into neurons, providing therapeutic strategies for neurological diseases . This avenue of research underscores the potential of this compound in treating neurodegenerative conditions.
3. Modulators of Hormonal Function
Research conducted by Angus MacNicol and colleagues focuses on the role of Musashi proteins in hormone-producing cells within the pituitary gland. Their studies suggest that manipulating these proteins could lead to innovative treatments for hormonal imbalances and related conditions . this compound's ability to influence protein interactions positions it as a candidate for further exploration in endocrine therapies.
Case Study 1: Anticancer Activity
A recent investigation into Mannich bases identified several compounds that demonstrated promising anticancer activity. The study utilized high-throughput screening methods to evaluate the cytotoxic effects on pancreatic cancer cells. Results indicated that specific derivatives not only inhibited cell proliferation but also induced apoptosis, highlighting their potential as therapeutic agents .
Case Study 2: Neuroprotection
In another study focusing on neurological applications, researchers explored the effects of this compound-derived compounds on neuronal survival under stress conditions. The findings revealed that certain Mannich bases could significantly enhance neuronal resilience against oxidative stress, suggesting their utility in developing treatments for conditions like Alzheimer's disease .
Data Tables
Propiedades
Fórmula molecular |
C15H18O3 |
|---|---|
Peso molecular |
246.3 g/mol |
Nombre IUPAC |
(2R)-5,6-dihydroxy-9-methyl-2-prop-1-en-2-yl-1,2,3,4-tetrahydrobenzo[7]annulen-7-one |
InChI |
InChI=1S/C15H18O3/c1-8(2)10-4-5-11-12(7-10)9(3)6-13(16)15(18)14(11)17/h6,10H,1,4-5,7H2,2-3H3,(H2,16,17,18)/t10-/m1/s1 |
Clave InChI |
XZCVMNQLRNHDOD-SNVBAGLBSA-N |
SMILES isomérico |
CC1=CC(=O)C(=C(C2=C1C[C@@H](CC2)C(=C)C)O)O |
SMILES canónico |
CC1=CC(=O)C(=C(C2=C1CC(CC2)C(=C)C)O)O |
Sinónimos |
manicol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















